molecular formula C12H14BrFN2O B3167714 (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 924642-60-4

(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B3167714
CAS No.: 924642-60-4
M. Wt: 301.15 g/mol
InChI Key: SSFVOHPVAZKIRO-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone is a piperazine-based aromatic ketone derivative with a molecular formula of C₁₂H₁₃BrFN₂O and a molar mass of 335.6 g/mol . The compound features a 4-bromo-2-fluorophenyl group attached to a 4-methylpiperazine moiety via a ketone bridge. It is synthesized through nucleophilic substitution reactions, such as coupling 4-methylpiperazine with bromo-fluorinated benzoyl chloride intermediates under basic conditions (e.g., triethylamine in dichloromethane) . This compound is of interest in medicinal chemistry for its structural versatility, enabling modifications at the bromo, fluoro, or piperazine positions to optimize pharmacological properties like receptor binding or metabolic stability.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFVOHPVAZKIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Compounds with Modified Aromatic Substituents

Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Key Properties Reference
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-NH₂ C₁₂H₁₆N₃O 218.28 Precursor for anti-prion agents; synthesized via nitrobenzoyl chloride reduction
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone 3-Br, 6-Cl, 2-F C₁₂H₁₃BrClFN₂O 370.6 Increased halogenation enhances steric bulk; potential for enhanced kinase inhibition
(4-Chloro-2-fluorophenyl){3-[(4-methylpiperazinyl)methyl]phenyl}methanone 4-Cl, 2-F; 3-(CH₂-piperazine) C₂₀H₂₁ClFN₂O 375.85 Extended alkyl chain improves solubility; evaluated in CNS-targeting drug candidates

Key Observations :

  • Halogenation : Bromine at the 4-position (target compound) provides a balance between steric effects and electronic withdrawal, favoring interactions with hydrophobic enzyme pockets. In contrast, additional chloro substituents (e.g., compound in ) increase molecular weight and may reduce bioavailability .
  • Amino vs. Halogen: The amino derivative () exhibits higher polarity, making it suitable for aqueous-phase reactions but less effective in crossing lipid membranes compared to bromo/fluoro analogs .

Piperazine Core Modifications

Table 2: Piperazine-Based Derivatives with Alternative Functional Groups

Compound Name Piperazine Modification Molecular Formula Key Applications Reference
4-(4-Hydroxyphenyl)piperazin-1-ylmethanone 4-Hydroxyphenyl-piperazine C₁₇H₁₆BrN₂O₂ Antidepressant candidates; hydroxyl group enhances hydrogen bonding with serotonin receptors
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone 4-(4-Fluorophenyl)-piperazine C₁₇H₁₅BrFN₂O Dual 5-HT₁A/D₂ receptor affinity; fluorophenyl group improves metabolic stability
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Sulfonyl-piperazine C₁₈H₁₈BrFN₂O₄S Anticancer activity via sulfonyl-mediated protein kinase inhibition

Key Observations :

  • Hydroxyphenyl-Piperazine : The hydroxyl group () increases water solubility but may reduce CNS penetration due to higher polarity.
  • Sulfonyl-Piperazine : Sulfonyl groups () introduce strong electron-withdrawing effects, enhancing binding to ATP pockets in kinases.

Key Observations :

  • The target compound’s bromo-fluorophenyl group may enhance target selectivity over non-halogenated analogs, though specific activity data remain underexplored.

Biological Activity

(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone, also known by its CAS number 924642-60-4, is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the fourth position and a fluorine atom at the second position on the phenyl ring, along with a methylpiperazine moiety. Its molecular formula is C12H14BrFN2OC_{12}H_{14}BrFN_2O, and it exhibits unique chemical properties that contribute to its biological activity.

The biological activity of (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone is primarily attributed to its interaction with various biological targets. It is believed to modulate receptor activities and enzyme functions, which can lead to therapeutic effects in various disease models. Specific pathways and molecular interactions are still under investigation, but preliminary studies suggest potential anti-inflammatory and analgesic effects.

Antimicrobial Activity

Research indicates that compounds related to (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Antitumor Activity

In vitro studies have demonstrated that (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone may possess antitumor properties. A related study highlighted the synthesis of new compounds with similar structures that exhibited considerable antitumor activity against several cancer cell lines . The precise mechanisms remain to be fully elucidated, but they may involve apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have indicated that it can inhibit inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Comparative Analysis

Compound NameStructureBiological ActivityReference
(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanoneStructureAntimicrobial, Antitumor, Anti-inflammatory
(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanoneSimilar structure with different halogen substitutionsModerate antimicrobial activity
(4-(2,4-Dichlorophenyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanoneContains thiazole moietyAntimicrobial and antifungal activity

Case Studies

  • Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of piperazine derivatives against standard bacterial strains. The results indicated that compounds similar to (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone showed moderate to excellent antimicrobial activity compared to conventional antibiotics .
  • Antitumor Efficacy : Another study focused on synthesizing new derivatives based on piperazine structures and evaluating their cytotoxic effects on cancer cell lines. The findings revealed promising antitumor activities for several analogs, suggesting that modifications in the piperazine structure could enhance efficacy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) for the coupling of 4-bromo-2-fluorobenzoic acid derivatives with 4-methylpiperazine. For example, use a Schlenk line under inert gas to minimize hydrolysis of intermediates. Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from ethanol can enhance purity . Monitor reaction progress using TLC or HPLC-MS to identify side products early.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm regiochemistry and substitution patterns, particularly the bromo-fluoro aromatic system and piperazine moiety .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight ([M+H]+^+ or [M−H]^-) and assess purity.
  • FT-IR : Identify carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) and aromatic C-F/Br vibrations .

Advanced Research Questions

Q. What challenges arise in crystallizing (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone for X-ray diffraction studies, and how can they be addressed?

  • Methodological Answer : The bulky 4-methylpiperazine group and halogenated aryl ring may hinder crystal packing. Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to promote nucleation. If twinning occurs, employ SHELXL for refinement . For non-crystalline samples, consider Hirshfeld surface analysis to study intermolecular interactions (e.g., C–H···O, halogen bonding) .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays to identify discrepancies in bioavailability .
  • Orthogonal Assays : Validate target engagement with SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm mechanism of action .
  • Dose-Response Analysis : Use Hill slopes and EC50_{50}/IC50_{50} values to differentiate between direct target inhibition and off-target effects .

Q. What computational strategies guide the exploration of structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Molecular Docking : Map the methanone and piperazine moieties to target binding pockets (e.g., kinase ATP sites or GPCRs) using AutoDock Vina or Glide .
  • QSAR Modeling : Train models on substituent effects (e.g., replacing Br with Cl or CF3_3) to predict potency and selectivity .
  • Free Energy Perturbation (FEP) : Quantify the impact of fluorine substitution on binding affinity .

Q. How can researchers design experiments to assess the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites using fragmentation patterns .
  • In Vivo PK Studies : Administer intravenously/orally to rodents, collect plasma at timed intervals, and calculate AUC (area under the curve) and t1/2t_{1/2} .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. What experimental approaches are used to investigate the regioselective functionalization of the 4-bromo-2-fluorophenyl ring?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the aryl ring at specific positions, followed by quenching with electrophiles .
  • Cross-Coupling Reactions : Perform Suzuki-Miyaura coupling with Pd catalysts to replace bromine with aryl/heteroaryl groups .
  • Halogen Dance : Redistribute bromine/fluorine substituents under basic conditions for diversity-oriented synthesis .

Data Analysis and Validation

Q. How can in silico models predict the physicochemical properties (e.g., logP, solubility) of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments and polar surface area .
  • Solubility Prediction : Use Abraham solvation parameters or COSMO-RS to estimate solubility in DMSO/water .
  • logP Estimation : Apply atomic contribution methods (e.g., XLogP3) or fragment-based algorithms (AlogPS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 2
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(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone

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